Lipophilicity Comparison
3-Methylazetidine hydrochloride exhibits an intermediate level of lipophilicity compared to other common 3-substituted azetidine building blocks, providing a distinct balance between permeability and aqueous solubility. This is demonstrated by its reported LogP value of approximately 1.36, which is notably higher than unsubstituted azetidine hydrochloride (LogP ~0.40) and 3-hydroxyazetidine (LogP ~ -1.05) but lower than 3,3-dimethylazetidine hydrochloride (LogP ~1.75) [1]. This intermediate value can be a decisive factor for optimizing a lead compound's physiochemical properties, making it a targeted choice when both cell permeability and aqueous solubility are desired [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.35650 (3-Methylazetidine hydrochloride) |
| Comparator Or Baseline | LogP = 0.4015 (Azetidine hydrochloride); LogP = -1.0495 (3-Hydroxyazetidine); LogP = 1.74660 (3,3-Dimethylazetidine hydrochloride) |
| Quantified Difference | 0.95 LogP units higher than unsubstituted azetidine; 0.39 LogP units lower than 3,3-dimethylazetidine |
| Conditions | In silico predicted values; data compiled from vendor technical datasheets and chemical databases [1] |
Why This Matters
A LogP difference of >0.9 units can significantly impact membrane permeability and oral bioavailability, making this parameter critical for the strategic selection of a synthetic building block in drug discovery [2].
- [1] BOC Sciences. 3-Methylazetidine Hydrochloride - CAS 935669-28-6; 3-Methoxyazetidine Hydrochloride - CAS 148644-09-1; 3,3-Dimethylazetidine Hydrochloride - CAS 89381-03-3. Product Technical Datasheets. ChemSpider. 3,3-Dimethylazetidine hydrochloride. ChemSrc. Azetidine hydrochloride. Accessed 2025. View Source
- [2] Mehra V., Lumb I., Anand A., Kumar V. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv. 2017, 7, 45763-45783. View Source
